molecular formula C12H14N2 B132909 (R)-1-Benzyl-3-pyrrolidinecarbonitrile CAS No. 157528-56-8

(R)-1-Benzyl-3-pyrrolidinecarbonitrile

Cat. No. B132909
M. Wt: 186.25 g/mol
InChI Key: RYCQUUNQHVAFSM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzyl-3-pyrrolidinecarbonitrile (also known as BPCN) is a synthetic organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a tool to study the structure and function of proteins. BPCN is a chiral molecule, meaning it has two non-superimposable mirror images, and has been used to study the stereochemistry of various biochemical reactions.

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

(R)-1-Benzyl-3-pyrrolidinecarbonitrile is a chemical compound that may find relevance in various branches of chemistry due to its structural features. While the direct studies on (R)-1-Benzyl-3-pyrrolidinecarbonitrile specifically in scientific research applications are not readily available, insights can be gained from the applications of related pyrrolidine compounds and nitrile-functionalized materials in chemical synthesis, catalysis, and materials science.

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core component of (R)-1-Benzyl-3-pyrrolidinecarbonitrile, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturation of the pyrrolidine ring and its contribution to stereochemistry make it a valuable scaffold for exploring pharmacophore space, leading to the development of bioactive molecules with diverse therapeutic potential (Li Petri et al., 2021).

Nitrile-Containing Compounds in Environmental and Pharmaceutical Applications

Nitrile-functionalized compounds, similar to (R)-1-Benzyl-3-pyrrolidinecarbonitrile, are explored for their biocatalytic and environmental applications. Certain bacteria can hydrolyze nitrile groups, rendering these compounds useful in producing pharmaceuticals and in bioremediation to eliminate toxic compounds from the environment (Sulistinah & Riffiani, 2018).

Organic Synthesis and Material Science

The reactivity and functionalization of pyrrolidine and nitrile groups in compounds like (R)-1-Benzyl-3-pyrrolidinecarbonitrile offer pathways to synthesize new materials with potential applications in nanotechnology, polymer processing, and optoelectronics. These applications leverage the structural diversity and electronic properties of pyrrolidine and nitrile-containing compounds for creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

(3R)-1-benzylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQUUNQHVAFSM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363948
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-3-pyrrolidinecarbonitrile

CAS RN

157528-56-8
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 1G (1.5 g) and tetrabutlyammonium cyanide (3.15 gm) in acetonitrile (25 mL) was heated at 65° C. for 24 hours, poured into saturated aqueous sodium bicarbonate, and extracted with toluene. The extract was washed with distilled water, dried over anhydrous sodium sulfate, and concentrated. 1H NMR (300 MHz, CDCl3) δ 7.33 (s, 5H), 3.42 (m, 2H), 2.89 (m, 1H), 2.72 (m, 1H), 1.68 (b, 3H), 1.45 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This transformation was carried out using the method described in C. Thomas et. al. reference 97. The mesylate of racemic 1-benzyl-pyrrolidin-3-ol (0.039 mol, 10 g), prepared as described above, sodium cyanide (0.24 mol, 15 g) and tetrabutylammonium cyanide (10 g, 0.037 mol) in 75 mL of DMSO was stirred at 80-85° C. for 16 h. The reaction mixture was partitioned between diethyl ether and sat. aq sodium bicarbonate. The aqueous layer was extracted twice with ether and the combined organic layer was washed successively with sodium bicarbonate, water, and sat aq. NaCl. The organic layer was dried over anhydrous magnesium sulfate, concentrated, and purified by flash chromatography over silica gel using a gradient of 20 to 30% ethyl acetate in hexane to afford 5.5 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.